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molecular formula C6H8ClN5O2S B8611692 N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

Cat. No. B8611692
M. Wt: 249.68 g/mol
InChI Key: PGOOBECODWQEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008363

Procedure details

To a suspension of O-methyl-N-(2-chloro-5-thiazolylmethyl)-N'-nitroisourea (1.00 g, 4.00 mmol) in water (10 ml) was added 40% aqueous solution of methylamine (0.77 g; 9.92 mmol) dropwise. The mixture was stirred at room temperature for 14 hours and the resulting crystals were collected by filtration, washed with water (10 ml), and dried. As a result, 0.92 g (92.0% yield) of 1-(2-chloro-5-thiazolylmethyl)-3-methyl-2-nitroguanidine was obtained.
Name
O-methyl-N-(2-chloro-5-thiazolylmethyl)-N'-nitroisourea
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[N:12][N+:13]([O-:15])=[O:14])[NH:4][CH2:5][C:6]1[S:10][C:9]([Cl:11])=[N:8][CH:7]=1.[CH3:16][NH2:17]>O>[Cl:11][C:9]1[S:10][C:6]([CH2:5][NH:4][C:3]([NH:17][CH3:16])=[N:12][N+:13]([O-:15])=[O:14])=[CH:7][N:8]=1

Inputs

Step One
Name
O-methyl-N-(2-chloro-5-thiazolylmethyl)-N'-nitroisourea
Quantity
1 g
Type
reactant
Smiles
COC(NCC1=CN=C(S1)Cl)=N[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.77 g
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (10 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC=1SC(=CN1)CNC(=N[N+](=O)[O-])NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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